An In-depth Technical Guide to the Solubility of 2(1H)-Pyridinone, 6-bromo-3-methyl- in Organic Solvents
An In-depth Technical Guide to the Solubility of 2(1H)-Pyridinone, 6-bromo-3-methyl- in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to a viable drug product. It is a key determinant in purification, formulation, and various analytical procedures. This technical guide provides a comprehensive exploration of the solubility characteristics of 2(1H)-Pyridinone, 6-bromo-3-methyl- (CAS: 374633-33-7), a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data in public literature, this guide establishes a framework for understanding and determining its solubility. We will delve into the predicted physicochemical properties of the molecule, outline a strategic approach to solvent selection, and provide detailed, field-proven protocols for both kinetic and equilibrium solubility assays. Our focus is on not just the 'how' but the 'why', offering insights into the causal relationships between molecular structure, solvent properties, and solubility outcomes.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 2(1H)-Pyridinone, 6-bromo-3-methyl-, understanding its solubility profile is paramount for several reasons:
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Crystallization and Purification: The selection of an appropriate solvent system is fundamental for obtaining the desired crystalline form of the API with high purity.
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Formulation Development: The solubility of an API in various excipients and solvent systems dictates the feasibility of different dosage forms, such as oral solutions, injectables, or topical preparations.
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Analytical Method Development: Solubility data is crucial for developing robust analytical methods, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for quantification and impurity profiling.
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In Vitro and In Vivo Studies: The choice of a suitable vehicle for preclinical studies is dependent on the compound's solubility, which can significantly impact its pharmacokinetic and pharmacodynamic profiles.
This guide will provide a systematic approach to characterizing the solubility of 2(1H)-Pyridinone, 6-bromo-3-methyl- in a range of organic solvents, enabling researchers to make informed decisions throughout the drug development pipeline.
Physicochemical Profile of 2(1H)-Pyridinone, 6-bromo-3-methyl-
A thorough understanding of a molecule's physicochemical properties is the first step in predicting its solubility behavior. While experimental data for 2(1H)-Pyridinone, 6-bromo-3-methyl- is scarce, we can infer its likely characteristics by analyzing its structure and comparing it to related compounds.
Molecular Structure:
The structure reveals a substituted pyridinone core. Key features influencing solubility include:
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Polarity: The presence of the amide (lactam) functionality (-C(=O)-NH-) introduces significant polarity and the capacity for hydrogen bonding. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
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Aromaticity: The pyridinone ring possesses aromatic character, which can contribute to interactions with aromatic solvents.
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Substituents:
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The bromo group at the 6-position is electron-withdrawing and increases the molecular weight and lipophilicity.
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The methyl group at the 3-position is a small, nonpolar substituent that will slightly increase lipophilicity.
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Predicted Physicochemical Properties:
Due to the lack of experimental data, the following properties are predicted based on computational models and comparison with analogous structures like 6-bromo-2(1H)-pyridinone and 3-methyl-2(1H)-pyridinone.
| Property | Predicted Value/Characteristic | Rationale and Impact on Solubility |
| Molecular Weight | 188.02 g/mol | A moderate molecular weight, which is generally favorable for solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted range suggests a moderate lipophilicity. The compound is likely to have balanced solubility in both polar and some non-polar organic solvents. |
| pKa (Acidic/Basic Dissociation Constant) | Acidic pKa (N-H): ~9-11 | The N-H proton of the lactam is weakly acidic. In the presence of a strong base, it can be deprotonated, which would dramatically increase its solubility in polar solvents. |
| Basic pKa (Carbonyl Oxygen): ~ -1 to 1 | The carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions. | |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | The ability to both donate and accept hydrogen bonds is a key determinant of its solubility in protic solvents like alcohols. |
| Melting Point | Likely a crystalline solid with a relatively high melting point | A higher melting point generally correlates with lower solubility due to the stronger crystal lattice energy that must be overcome by the solvent. |
Tautomerism:
It is important to consider that 2(1H)-pyridinones can exist in tautomeric equilibrium with their corresponding 2-hydroxypyridine forms. The position of this equilibrium is solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents favor the 2(1H)-pyridinone form. This tautomerism can influence the compound's interaction with different solvents and thus its solubility.
Strategic Solvent Selection
The principle of "like dissolves like" is a foundational concept in predicting solubility. A systematic approach to solvent selection involves testing a range of solvents with varying polarities, hydrogen bonding capabilities, and chemical properties.
Recommended Solvent Classes for Screening:
A well-rounded initial solubility screen should include representatives from the following classes:
| Solvent Class | Examples | Rationale for Inclusion |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors, making them good candidates for dissolving a molecule with an amide group. |
| Polar Aprotic Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | These solvents are polar and can accept hydrogen bonds but do not donate them. They are often excellent solvents for a wide range of organic molecules. |
| Non-Polar Solvents | Toluene, Heptane, Dichloromethane (DCM) | While expected to be less effective, testing in non-polar solvents is important to establish the full solubility profile and can be useful for certain purification techniques. |
| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | These solvents have intermediate polarity and can act as hydrogen bond acceptors. |
Solvent Selection Guides in the Pharmaceutical Industry:
Leading pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental (SHE) impact.[1][2][3] When developing a process, it is advisable to consult such guides to prioritize the use of "greener" and safer solvents.
| Solvent Ranking | Examples | Considerations |
| Recommended | Ethanol, Isopropanol, Acetone, Ethyl Acetate, 2-MeTHF | Preferred for their low toxicity and environmental impact. |
| Usable | Acetonitrile, Toluene, Dichloromethane | Use should be justified and minimized. |
| Undesirable/Banned | Benzene, Carbon Tetrachloride, Dioxane | Should be avoided due to significant safety and environmental concerns. |
Experimental Determination of Solubility: Protocols and Workflows
Accurate experimental determination of solubility is essential. Two common methods are the kinetic and equilibrium solubility assays. The choice of method depends on the stage of drug development and the required throughput.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous or organic buffer.
Protocol: Turbidimetric Kinetic Solubility Assay [4][5][6]
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Stock Solution Preparation: Prepare a 10 mM stock solution of 2(1H)-Pyridinone, 6-bromo-3-methyl- in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
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Addition to Solvent: In a separate 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the desired organic solvent. This results in a final DMSO concentration of 1%.
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Incubation: Shake the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 1-2 hours).
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Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
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Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (solvent with 1% DMSO).
Workflow for Kinetic Solubility Assay:
Sources
- 1. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 2. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 3. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01008J [pubs.rsc.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
